molecular formula C16H14N4 B1198649 Fat Brown RR CAS No. 6416-57-5

Fat Brown RR

Cat. No.: B1198649
CAS No.: 6416-57-5
M. Wt: 262.31 g/mol
InChI Key: AHWMWMNEYBHQNL-UHFFFAOYSA-N
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Description

Fat Brown RR is an azo dye belonging to the class of aromatic compounds containing azo and diazo groups. It is widely used in various industrial applications due to its vibrant color and stability. The molecular structure of this compound includes an azo group (-N=N-) bonded to aromatic rings, which contributes to its unique properties .

Mechanism of Action

Target of Action

Fat Brown RR, also known as Sudan Brown RR, is a chemical compound that primarily targets lipids . It is a stain that binds to lipids, making it a useful tool in biological and chemical research for visualizing lipid-containing structures.

Pharmacokinetics

This compound is a red powder with a molecular weight of 262.32 . It has an absorbance peak at 215 nm , which can be used to track its presence and concentration in a system.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Other factors, such as pH, solvent used, and the presence of other compounds, may also affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fat Brown RR is synthesized through a diazotization reaction followed by coupling with an aromatic amine. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Fat Brown RR undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fat Brown RR has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fat Brown RR is unique due to its specific molecular structure, which provides distinct optical properties and stability. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-(naphthalen-1-yldiazenyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-12-8-9-16(14(18)10-12)20-19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWMWMNEYBHQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064339
Record name 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-57-5
Record name Fat Brown
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6416-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 11285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-naphthylazo)benzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT BROWN 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AL30EZ5L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Fat Brown RR in current research?

A1: this compound is primarily employed as a model hydrophobic compound in drug delivery research. [, ] Due to its hydrophobic nature, it's used to assess the loading capacity of novel drug carrier systems. For instance, star-shaped block copolymers synthesized using copper-catalyzed azide-alkyne cycloaddition were evaluated for their ability to encapsulate this compound, providing insights into their potential for delivering hydrophobic drugs. []

Q2: How does this compound contribute to the development of anion sensors?

A2: this compound, when combined with specific chemical groups, exhibits colorimetric changes upon interaction with certain anions. [, ] Researchers synthesized a novel anion sensor by integrating this compound dye with a nitrophenyl group. [] This sensor demonstrated a distinct color shift in the presence of fluoride ions, highlighting its potential for selective fluoride detection.

Q3: Has the structure of this compound been modified for specific applications?

A3: While the provided research doesn't delve into specific structural modifications of this compound, one study mentions the use of a "nitrophenyl group as a signaling group" in conjunction with this compound for anion sensing. [, ] This suggests that researchers are exploring the functionalization of this compound to enhance its properties or adapt it for particular applications.

Q4: What analytical techniques are commonly used to characterize this compound in research settings?

A4: Various techniques are employed to study this compound. In drug delivery research, size exclusion chromatography (SEC), matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF), nuclear magnetic resonance (NMR) spectroscopy, and dynamic light scattering (DLS) were used to characterize the star-shaped block copolymers and their interaction with this compound. [] For its optical properties, UV Vis Spectroscopy is commonly utilized. []

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